molecular formula C15H13FN2O B10903557 3-fluoro-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide

3-fluoro-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide

Cat. No.: B10903557
M. Wt: 256.27 g/mol
InChI Key: USZWLWBSAARQRT-LICLKQGHSA-N
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Description

3-Fluoro-N’~1~-[(E)-1-(3-methylphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a fluorine atom, a methyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N’~1~-[(E)-1-(3-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 3-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Reactants: 3-Fluorobenzohydrazide and 3-Methylbenzaldehyde.

    Solvent: Ethanol.

    Conditions: Reflux for several hours.

    Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N’~1~-[(E)-1-(3-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives of the benzohydrazide moiety.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

3-Fluoro-N’~1~-[(E)-1-(3-methylphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N’~1~-[(E)-1-(3-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N’~1~-[(E)-1-(4-methylphenyl)methylidene]benzohydrazide: Similar structure but with a different position of the methyl group.

    3-Fluoro-N’~1~-[(E)-1-(3-methoxyphenyl)methylidene]benzohydrazide: Contains a methoxy group instead of a methyl group.

    4-Fluoro-N’~1~-[(E)-1-(3-methylphenyl)methylidene]benzohydrazide: Fluorine atom at a different position on the benzene ring.

Uniqueness

3-Fluoro-N’~1~-[(E)-1-(3-methylphenyl)methylidene]benzohydrazide is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of 3-Fluoro-N’~1~-[(E)-1-(3-methylphenyl)methylidene]benzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

3-fluoro-N-[(E)-(3-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13FN2O/c1-11-4-2-5-12(8-11)10-17-18-15(19)13-6-3-7-14(16)9-13/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

USZWLWBSAARQRT-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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